molecular formula C22H18Cl2N2O2 B2608562 1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole CAS No. 1260674-05-2

1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole

Cat. No.: B2608562
CAS No.: 1260674-05-2
M. Wt: 413.3
InChI Key: UZXHYXHPABVGQA-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole” is a complex organic molecule that contains a benzimidazole core structure. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It’s characterized by a five-membered aromatic ring and two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, with the (2,4-Dichlorophenyl)methyl and (4-methoxyphenoxy)methyl groups attached at the 1 and 2 positions, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzimidazole core and the various substituents. The electron-withdrawing nature of the dichlorophenyl groups could potentially make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core and the various substituents would likely impact its solubility, stability, and reactivity .

Future Directions

The study of benzimidazole derivatives is a promising area of research, given their potential biological activities. Future research could explore the synthesis of this compound and its potential biological effects .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-27-17-8-10-18(11-9-17)28-14-22-25-20-4-2-3-5-21(20)26(22)13-15-6-7-16(23)12-19(15)24/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXHYXHPABVGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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